N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxines. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and an acetamidophenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-3-5-14(6-4-13)19-17(21)12-2-7-15-16(10-12)23-9-8-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDOYHRQSHZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine intermediate with carboxylic acid derivatives or their activated forms (e.g., acid chlorides) in the presence of coupling agents like EDCI or DCC.
Attachment of the Acetamidophenyl Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamidophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: shares structural similarities with other benzodioxine derivatives and acetamidophenyl compounds.
4-acetamidophenyl acetate: Another compound with an acetamidophenyl group, but with different functional groups attached to the aromatic ring.
N-(4-acetamidophenyl)indomethacinamide: A compound with a similar acetamidophenyl moiety but different core structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its benzodioxine ring provides a rigid framework, while the acetamidophenyl group offers sites for further functionalization and interaction with biological targets.
Biological Activity
N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes a benzodioxine ring and an acetamidophenyl group. This configuration may contribute to its biological properties by facilitating interactions with various biological targets.
The biological activity of this compound may be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : Its structural components suggest potential binding to receptors that mediate cellular signaling pathways.
- Redox Activity : The nitro group within the structure could participate in redox reactions, influencing oxidative stress responses in cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzodioxine have been shown to inhibit various cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | SW1116 | 0.80 | |
| Compound D | BGC823 | 0.87 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other pharmacological activities:
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies and Research Findings
- Study on Anticancer Activity : A comparative study evaluated various benzodioxine derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening process and demonstrated promising results against multiple cancer types.
- Mechanism-Based Study : Research focusing on the mechanism of action revealed that similar compounds could induce apoptosis through mitochondrial pathways, suggesting a possible mechanism for this compound's effects on cancer cells.
Q & A
Q. Methodological Recommendations :
- Stepwise Synthesis : Start with benzodioxine-6-carboxylic acid activation using carbodiimides (e.g., EDC/HOBt), followed by coupling with 4-acetamidoaniline .
- Reaction Monitoring : Track intermediates via TLC (silica gel GF254, ethyl acetate/hexane eluent) and confirm purity via melting point analysis .
How can crystallographic data refine the molecular structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. Key steps include:
Q. Example Structural Insights :
- Torsional Angles : Benzodioxine rings often exhibit planarity deviations (e.g., C-C-O-C dihedral angles ~10°), influencing binding pocket compatibility .
- Hydrogen Bonding : Acetamide NH forms intermolecular H-bonds with carbonyl groups, stabilizing crystal packing .
What methodologies assess the compound’s inhibitory activity against enzymes like PARP-1?
Advanced Research Question
In Vitro Assay Design :
- PARP-1 Inhibition : Use recombinant human PARP-1 enzyme with NAD⁺ and histone-coated wells. Measure inhibition via fluorescence (ex/em: 535/587 nm) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate; compare with olaparib (positive control) .
Q. Data Interpretation :
-
Selectivity Screening : Test against off-target enzymes (e.g., LOX, COX-2) to confirm specificity .
-
Table 1 : Example IC₅₀ Values for Related Compounds
Compound PARP-1 IC₅₀ (µM) LOX IC₅₀ (µM) Target Compound 0.45 ± 0.02 >100 Olaparib (Control) 0.12 ± 0.01 >100
How do structural modifications impact pharmacokinetic properties?
Advanced Research Question
Key Modifications and Effects :
Q. In Silico Predictions :
- LogP Calculations : Use Molinspiration or SwissADME; target LogP ~2.5–3.5 for optimal bioavailability .
- Metabolite Profiling : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s ADMET Predictor .
What advanced analytical techniques validate purity and stability?
Basic Research Question
Comprehensive Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
